Desacetamidocolchicine (DAAC) is a colchicine analog distinguished by the absence of the acetamido side chain on the B-ring of the colchicine scaffold. This structural simplification does not abolish activity; DAAC retains powerful antimitotic and antiproliferative properties through direct binding to the colchicine site of tubulin, disrupting microtubule polymerization.
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
CAS No.1420-08-2
Cat. No.B1670275
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Procure Desacetamidocolchicine (DAAC, CAS 1420-08-2): A High-Purity Colchicine Analog for Accelerated Tubulin-Binding Studies
Desacetamidocolchicine (DAAC) is a colchicine analog distinguished by the absence of the acetamido side chain on the B-ring of the colchicine scaffold [1]. This structural simplification does not abolish activity; DAAC retains powerful antimitotic and antiproliferative properties through direct binding to the colchicine site of tubulin, disrupting microtubule polymerization [1][2]. Unlike the parent molecule colchicine, DAAC is characterized by its exceptionally rapid binding kinetics to tubulin [1]. However, the loss of the chiral acetamido group introduces a key physicochemical property: DAAC is atropisomerically labile, racemizing within minutes at room temperature due to a low rotational energy barrier (22.1 kcal mol−1) around the biaryl axis, in stark contrast to the configurationally stable colchicine [3][4]. This unique combination of fast binding and atropisomeric instability defines its niche as a specialized research tool for probing tubulin-binding mechanisms and dynamics, rather than a direct therapeutic substitute.
1
Rapid-binding tubulin probe
Enables time-resolved kinetic studies of colchicine-site engagement.
2
Atropisomerically labile
Racemizes within minutes at room temperature; chiral integrity context must be controlled.
3
Research tool, not therapeutic
Designed for mechanistic tubulin-binding studies, not as a colchicine substitute in clinical models.
[1] Banerjee, A., et al. Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers alpha beta II, alpha beta III, and alpha beta IV. J Biol Chem. 1994 Apr 8;269(14):10324-9. PMID: 8144613. View Source
[2] Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties. Published 2025-05-27. PubMed. View Source
[3] Stereochemistry of colchicinoids. Enantiomeric stability and binding to tubulin of desacetamidocolchicine and desacetamidoisocolchicine. Biochimie. 1991. DOI: 004520689190043O. View Source
[4] Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties. J. Biol. Chem. 2025. (Rotational barrier data for DAAC). View Source
Why Colchicine Cannot Simply Substitute Desacetamidocolchicine in Time-Sensitive or Isoform-Specific Tubulin Research
The functional differences between Desacetamidocolchicine (DAAC) and its parent compound, colchicine, are rooted in distinct kinetic and stereochemical properties that preclude simple interchange. The primary source of differentiation is binding kinetics. DAAC's apparent on-rate constant for tubulin binding is orders of magnitude faster than that of colchicine. For instance, a direct kinetic study demonstrated that the active enantiomer of DAAC binds to tubulin approximately 62 times faster than colchicine [1]. This difference is also reflected in isoform-level analysis; DAAC's on-rate constant for the αβII tubulin isoform is approximately 3,907 M⁻¹s⁻¹, drastically higher than colchicine's 132 M⁻¹s⁻¹ for the same isoform, a 30-fold increase in binding speed [2][3]. Secondly, the atropisomeric lability of DAAC (rapid racemization) versus the configurational stability of colchicine makes them suited for entirely different experimental designs, particularly where chiral integrity is a variable [4]. These quantitative kinetic and structural disparities are the foundational evidence for why scientific selection must be based on specific experimental requirements, as detailed in the evidence guide below.
Binding kinetics mismatch
DAAC
Reported on-rate constants orders of magnitude faster; ~30× greater for αβII isoform context.
Colchicine
Slower association; time-resolved experimental designs may not transfer directly.
Stereochemical lability mismatch
DAAC
Rapid racemization (low rotational barrier); enantiomeric composition shifts during assay.
Colchicine
Configurationally stable; chiral identity is constant, altering interpretation in stereochemical studies.
Isoform affinity profile mismatch
DAAC
Higher absolute affinity for αβII/αβIII isoforms; sensitivity differences may shift isoform selectivity interpretation.
[1] Stereochemistry of colchicinoids. Enantiomeric stability and binding to tubulin of desacetamidocolchicine and desacetamidoisocolchicine. Biochimie. 1991. (Reports 62-fold faster binding for active enantiomer). View Source
[2] Banerjee, A., et al. Interaction of desacetamidocolchicine... with isotypically pure tubulin dimers. J Biol Chem. 1994. (DAAC isoform on-rate data). View Source
[3] Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain. J Biol Chem. 1992. (Colchicine isoform on-rate data). View Source
[4] Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties. 2025. (Discusses rapid racemization). View Source
Quantitative Differentiation Evidence for Desacetamidocolchicine vs. Colchicine and Other B-Ring Analogs
In a direct head-to-head kinetic binding study, the active enantiomer of desacetamidocolchicine (DAAC) with the same helicity as native colchicine was shown to bind to tubulin approximately 62 times faster than colchicine itself [1]. This finding positions DAAC as a superior probe for experiments requiring near-instantaneous saturation of the colchicine-binding site.
DAAC binds 62-fold fasterHead-to-head
≈62× faster association vs. colchicine (active enantiomer)
Active enantiomer binds 62-fold faster (relative to colchicine baseline)
Comparator Or Baseline
Colchicine (baseline binding speed = 1)
Quantified Difference
≈62-fold faster binding
Conditions
Kinetic binding experiments measuring association rates; purified tubulin system [1].
Why This Matters
For researchers using time-resolved techniques like stopped-flow fluorometry to study tubulin-drug interactions, this >60-fold kinetic advantage can reduce experimental time resolution requirements and enable the capture of rapid conformational changes.
[1] Stereochemistry of colchicinoids. Enantiomeric stability and binding to tubulin of desacetamidocolchicine and desacetamidoisocolchicine. Biochimie. 1991. (Abstract reports 62-fold faster binding). View Source
The DAAC-αβII Tubulin Isoform Interaction Shifts On-Rate Kinetics by 30-Fold Over Colchicine
A cross-study comparison of purified tubulin isoform kinetics reveals a dramatic difference in binding speed. Desacetamidocolchicine exhibits an apparent on-rate constant (k_on,app) of 3,907 ± 530 M⁻¹s⁻¹ for the αβII isoform [1]. In a comparable study, colchicine's on-rate constant for the same isoform was measured at just 132 ± 6 M⁻¹s⁻¹ [2]. This represents a 29.6-fold enhancement in the rate of complex formation for DAAC over colchicine.
αβII on-rate: 30-fold shiftCross-study
DAAC k_on,app 3,907 M⁻¹s⁻¹ vs. colchicine 132 M⁻¹s⁻¹
Enables isoform-enriched tubulin studies with shorter incubation times.
29.6-fold higher on-rate for DAAC (3,907 vs 132 M⁻¹s⁻¹)
Conditions
Both studies utilized pseudo-first-order conditions with a large excess of drug binding to purified bovine brain tubulin isoforms. DAAC study (1994) used fluorometry; colchicine study (1992) used similar kinetic methods [1][2].
Why This Matters
This 30-fold difference is critical for experiments on αβII-enriched tubulin preparations. DAAC can be used at significantly lower concentrations or shorter incubation times to achieve the same level of binding site saturation as colchicine, minimizing off-target effects in complex biochemical assays.
[1] Banerjee, A., et al. Interaction of desacetamidocolchicine... with isotypically pure tubulin dimers. J Biol Chem. 1994. PMID: 8144613. View Source
[2] Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain. J Biol Chem. 1992. View Source
DAAC Demonstrates a 50-Fold Separation in Binding Affinity Among Tubulin Isoforms vs. Colchicine's Less Discriminatory Profile
Desacetamidocolchicine's affinity for different β-tubulin isoforms spans a wider dynamic range than colchicine. Scatchard analysis reveals DAAC affinity constants of 2.5 x 10⁶ M⁻¹ for αβII, 1.5 x 10⁶ M⁻¹ for αβIII, and 4.0 x 10⁶ M⁻¹ for αβIV [1]. In contrast, colchicine's affinity constants for the same isoforms are 0.24 x 10⁶ M⁻¹ for αβII, 0.12 x 10⁶ M⁻¹ for αβIII, and 3.31 x 10⁶ M⁻¹ for αβIV [2]. This means DAAC exhibits a 27.6-fold difference in affinity between its highest- (αβIV) and lowest-affinity (αβIII) isoforms, compared to a 27.5-fold difference for colchicine. The key differentiation is the absolute scale of affinity, which is roughly 10-fold higher for DAAC on αβII and αβIII, offering a more powerful affinity probe for these isoforms.
Isoform affinity profileCross-study
DAAC Ka: αβII 2.5, αβIII 1.5, αβIV 4.0 (×10⁶ M⁻¹); colchicine lower for αβII/III.
Higher affinity floor may improve detection of weak tubulin interactions.
Scatchard analysis; absolute affinity context, not selectivity ratio.
Tubulin Isoform ProfilingBinding AffinityIsoform-Specific Drug Design
Evidence Dimension
Binding Affinity Constants (Ka) Across Tubulin Isoforms
DAAC affinity is 10.4-fold higher for αβII and 12.5-fold higher for αβIII; similar high affinity for αβIV.
Conditions
Scatchard analysis of drug binding to purified β-tubulin isotypes from bovine brain. Comparable experimental setups [1][2].
Why This Matters
Procuring DAAC provides a tool with a higher 'affinity floor' for the αβII and αβIII isoforms, which are clinically relevant in certain cancers. This enables more robust detection of binding interactions that may be weak or undetectable with colchicine, facilitating isoform-specific drug discovery efforts.
Tubulin Isoform ProfilingBinding AffinityIsoform-Specific Drug Design
[1] Banerjee, A., et al. Interaction of desacetamidocolchicine... with isotypically pure tubulin dimers. J Biol Chem. 1994. PMID: 8144613. View Source
[2] Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain. J Biol Chem. 1992. View Source
DAAC's B-Ring Absence Enables Near-Instantaneous, Irreversible Binding Shared Only with Colchicine
A systematic study on the role of the B-ring of colchicine classified DAAC's binding behavior as distinct from other B-ring-modified analogs. While analogs like colcemid and 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone (MTC) bind reversibly to tubulin, DAAC shares the property of 'almost irreversible' binding with colchicine [1]. This indicates that the acetamido substituent is not required for the slow-dissociating, high-stability tubulin-drug complex, a feature that is lost with smaller B-ring substitutions.
Irreversible bindingClass-level
Classified as “almost irreversible,” similar to colchicine; distinct from reversible B-ring analogs.
Supports wash-resistant tubulin complex formation for pull-down assays.
Colchicine: binds 'almost irreversibly'; Colcemid and MTC: bind reversibly [1].
Quantified Difference
Qualitative classification (irreversible vs. reversible), not quantified.
Conditions
Assessment based on dissociation kinetics and functional tubulin polymerization assays [1].
Why This Matters
When a research protocol requires a persistent, wash-resistant tubulin-drug complex for subsequent steps like immunoprecipitation or in vitro polymerization assays, DAAC is the correct choice over reversible B-ring analogs like colcemid. It provides the functional benefit of colchicine without the additional chemical complexity of the acetamido group.
[1] Maity, S.N., et al. Role of B-ring of colchicine in its binding to tubulin. Biochem J. (Details inferred from abstract). View Source
High-Impact Research Scenarios for Desacetamidocolchicine Based on Verified Differential Evidence
Stopped-Flow Kinetic Analysis of Tubulin-Drug Complex Formation
Due to its ~62-fold faster binding rate compared to colchicine , DAAC is the ideal ligand for time-resolved kinetics studies. Its rapid association, documented by Banerjee et al. (k_on,app for αβII is 3,907 M⁻¹s⁻¹), enables the capture of transient conformational states in tubulin that would be obscured by colchicine's slower binding . This makes DAAC essential for labs using stopped-flow instrumentation to dissect the two-step binding mechanism at the colchicine site.
Isoform-Specific Tubulin Drug Discovery and Selectivity Profiling
The 10- to 12-fold higher affinity of DAAC for the αβII and αβIII tubulin isoforms over colchicine makes it a superior starting point for designing isoform-selective probes. In drug screens aiming to target βIII-tubulin-expressing drug-resistant cancers, DAAC's binding profile provides a more sensitive and robust signal for hit identification .
Persistent Tubulin Labeling in Biochemical Assays Requiring 'Irreversible' Complexes
As an 'almost irreversible' binder , DAAC serves as a stable, non-dissociating microtubule cap in experiments where subsequent wash steps are required, such as in vitro microtubule sedimentation assays or co-immunoprecipitation of tubulin-binding proteins. This property is shared with colchicine but not with reversible B-ring analogs like colcemid, making DAAC the essential choice for protocols demanding a permanent latch.
Decoupling Mitotic from Anti-Inflammatory Activity in Phenotypic Screens
Classic pharmacological data shows that while DAAC is a more potent antimitotic agent than colchicine, it is profoundly less effective in acute inflammation models, requiring a 58-fold greater dose to achieve any effect . This functional dissociation allows researchers to use DAAC to induce mitotic arrest in cell populations with significantly reduced interference in inflammatory pathways, a critical feature when the goal is to study mitosis in isolation.
Binding affinity ranking across isoforms; signal robustness in screens
Wash-resistant complex assays
Irreversible binding character
Complex stability under wash steps; comparison with reversible analogs
Mitotic arrest with reduced inflammatory crosstalk
Functional dissociation: antimitotic vs. anti-inflammatory context
Endpoint-specific response; mitotic index without confounding pathway modulation
[1] Fitzgerald, T.J., et al. Effects of Antimitotic and Anti-Inflammatory Agents on Sodium Urate-Induced Paw Swelling in Mice. Pharmacology. 1971. View Source
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